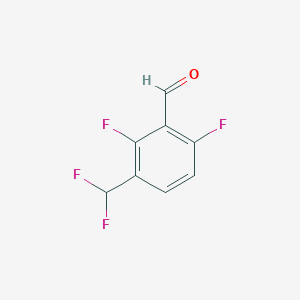

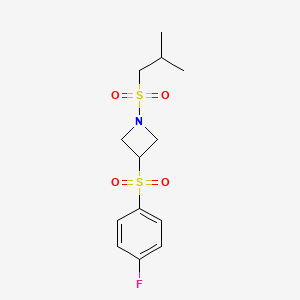

![molecular formula C17H11Cl2NOS B2545311 2-[(3,4-Dichlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde CAS No. 478065-44-0](/img/structure/B2545311.png)

2-[(3,4-Dichlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. Paper discusses the synthesis of 2-chloroquinoline-3-carbaldehyde and related analogs, which are key intermediates in the construction of fused or binary quinoline-containing heterocyclic systems. The synthesis typically involves the formation of the quinoline ring system followed by functionalization at specific positions on the ring. Paper reports the synthesis of 2-chloroquinoline-3-carbaldehydes and their derivatives, which show significant antioxidant activity. The synthesis involves a reflux process with ethylene glycol and toluene-p-sulfonic acid, followed by separation and purification steps.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be further modified by substituents at various positions. These modifications can significantly affect the chemical and biological properties of the compounds. For instance, the introduction of chloro groups, as seen in the compound of interest, can influence the reactivity and interaction with biological targets .

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and application in synthesis. Paper describes a method for the synthesis of carbaldehyde dimethyl acetals from quinoxalines or benzothiazoles, which involves bond cleavage and formation between methanol and N-heterocycles. This reaction proceeds via a radical process and is free from the need for aldehydes, acids, or transition metals. Such reactions are crucial for the development of new quinoline-based compounds with potential applications in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's solubility, stability, and reactivity. Paper explores the synthesis of quinoline derivatives under solvent-free conditions, which can have implications for their physical properties, such as melting points and solubility. The chemical properties, such as reactivity and potential for further transformations, are also determined by the substituents present on the quinoline core .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Research on the chemistry of quinoline derivatives, including 2-chloroquinoline-3-carbaldehyde and related analogs, has shown significant advancements. These compounds are synthesized through various methods and have applications in constructing fused or binary heterocyclic systems. Their biological evaluation and synthetic applications highlight their importance in medicinal chemistry (Hamama et al., 2018).

Corrosion Inhibition

- Quinoline derivatives have demonstrated excellent corrosion inhibition properties for mild steel in hydrochloric acid solutions. Their effectiveness as inhibitors is attributed to their adsorption on the metal surface, which is supported by electrochemical techniques, density functional theory, and molecular dynamic simulations (Lgaz et al., 2017).

Antioxidant Properties

- The synthesis of quinoline derivatives has also been linked to free radical scavenging properties, showcasing their potential as antioxidants. These compounds possess high radical scavenging activity, indicating their utility in combating oxidative stress (Subashini et al., 2010).

Molecular Structures and Electrochemical Properties

- Studies on ruthenium(II) complexes with quinoline-2-carbaldehyde hydrazone have elucidated their molecular structures and electrochemical properties. These complexes exhibit solvatochromic behavior and potential applications in catalysis and materials science (Mori et al., 2014).

Cytotoxic Properties

- Novel quinoline-3-carbaldehyde hydrazones bearing different moieties have been synthesized and evaluated for their in vitro cytotoxic properties against various human tumor cell lines. These studies have identified compounds with significant cancer cell growth inhibitory effects, suggesting their potential as anticancer agents (Korcz et al., 2018).

DNA Interaction and Antimicrobial Properties

- The interaction of quinoline derivatives with DNA and their antimicrobial properties have been investigated. These compounds exhibit significant wound healing activity, protect against oxidative DNA damage, and show strong antioxidant properties, highlighting their therapeutic potential (Naik et al., 2009).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(3,4-dichlorophenyl)methylsulfanyl]quinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NOS/c18-14-6-5-11(7-15(14)19)10-22-17-13(9-21)8-12-3-1-2-4-16(12)20-17/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWVSCLPMUCKTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC(=C(C=C3)Cl)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

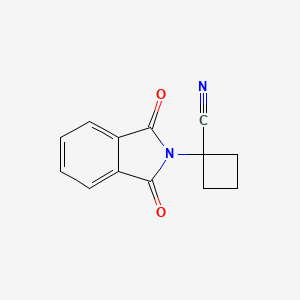

![N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2545228.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2545232.png)

![2,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2545234.png)

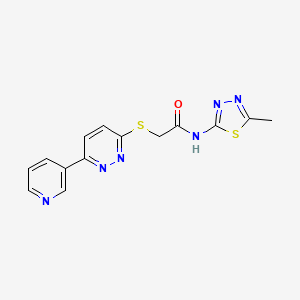

![N-(4-fluorobenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2545239.png)

![2,5-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2545240.png)

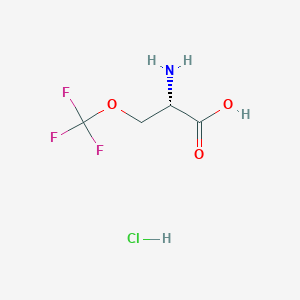

![4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]oxolan-3-amine](/img/structure/B2545244.png)

![N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B2545245.png)

![N-([2,2'-bifuran]-5-ylmethyl)cyclopropanecarboxamide](/img/structure/B2545247.png)

![N-(4-acetylphenyl)-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2545249.png)